molecular formula C8H9BrN2 B599648 N-allyl-5-bromopyridin-2-amine CAS No. 106037-57-4

N-allyl-5-bromopyridin-2-amine

Cat. No.: B599648
CAS No.: 106037-57-4
M. Wt: 213.078
InChI Key: ONVUSVONUIOIKV-UHFFFAOYSA-N
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Description

N-allyl-5-bromopyridin-2-amine is an organic compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, where the amino group is substituted at the second position, and a bromine atom is attached at the fifth position The allyl group is bonded to the nitrogen atom of the amino group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-5-bromopyridin-2-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the second position, resulting in 5-bromopyridin-2-amine. This can be achieved using ammonia (NH3) or an amine source under suitable conditions.

    Allylation: Finally, the amino group is allylated using an allyl halide (such as allyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-allyl-5-bromopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

    Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form N-allyl-5-aminopyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: 2-amino-5-hydroxypyridine, 2-amino-5-alkoxypyridine.

    Oxidation: N-allyl-5-bromopyridin-2-epoxide, N-allyl-5-bromopyridin-2-aldehyde.

    Reduction: N-allyl-5-aminopyridine.

Scientific Research Applications

N-allyl-5-bromopyridin-2-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

N-allyl-5-bromopyridin-2-amine can be compared with other similar compounds, such as:

    2-amino-5-bromopyridine: Lacks the allyl group, making it less reactive in certain substitution reactions.

    N-allyl-2-aminopyridine: Lacks the bromine atom, affecting its ability to undergo specific substitution reactions.

    2-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the allyl group, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-bromo-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVUSVONUIOIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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